
Mono-O-acetyl Fingolimod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-O-acetyl Fingolimod is a derivative of Fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a sphingosine 1-phosphate receptor modulator that has shown significant efficacy in reducing the frequency of relapses and delaying the progression of disability in patients with relapsing-remitting multiple sclerosis . This compound is a chemically modified version of Fingolimod, where an acetyl group is introduced to enhance its pharmacological properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mono-O-acetyl Fingolimod typically involves the acetylation of Fingolimod. The process begins with the preparation of Fingolimod, which can be synthesized from n-octylbenzene and 3-nitropropionic acid through a series of reactions including Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The acetylation step involves reacting Fingolimod with acetic anhydride in the presence of a base such as pyridine or triethylamine under controlled temperature conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Mono-O-acetyl Fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the acetyl group .
Applications De Recherche Scientifique
Multiple Sclerosis
Mono-O-acetyl Fingolimod is primarily recognized for its role in managing multiple sclerosis. Clinical trials have demonstrated its efficacy in reducing relapse rates and brain volume loss among patients with relapsing-remitting multiple sclerosis (RRMS) .
Neurodegenerative Diseases
Emerging studies suggest that this compound may have therapeutic potential in other neurodegenerative diseases such as:
- Alzheimer’s Disease : Its anti-inflammatory properties may help mitigate neuroinflammation associated with Alzheimer’s pathology .
- Parkinson’s Disease : Research is ongoing to evaluate its effects on dopaminergic neuron protection and motor function improvement .
Autoimmune Disorders
The compound shows promise in treating various autoimmune disorders due to its immunomodulatory effects:
- Amyotrophic Lateral Sclerosis : Preliminary studies indicate acceptable safety and tolerability, with ongoing clinical trials to assess its efficacy .
- Stroke : Phase II clinical studies are exploring its potential in acute ischemic stroke management, focusing on neuroprotection and recovery facilitation .
Cancer Therapy
Recent investigations are examining the role of this compound in cancer treatment, particularly its ability to induce apoptosis and modulate immune responses against tumors .
Table 1: Summary of Key Clinical Trials Involving this compound
Study Name | Condition | Phase | Key Findings |
---|---|---|---|
FREEDOMS | Multiple Sclerosis | III | Significant reduction in relapse rates and MRI activity |
TRANSFORMS | Multiple Sclerosis | III | Efficacy compared to interferon beta |
ALS Phase II | Amyotrophic Lateral Sclerosis | II | Demonstrated safety; further efficacy studies ongoing |
Stroke Phase II | Acute Ischemic Stroke | II | Potential neuroprotective effects observed |
Notable Findings from Studies
- In the FREEDOMS trial, patients treated with this compound showed a reduction in annualized relapse rates compared to placebo, with sustained effects over time .
- The TRANSFORMS study highlighted the compound's superior efficacy compared to traditional therapies like interferon beta, establishing it as a leading treatment option for RRMS .
Mécanisme D'action
Mono-O-acetyl Fingolimod exerts its effects by modulating sphingosine 1-phosphate receptors. Upon acetylation, the compound retains its ability to bind to these receptors, leading to the internalization and down-regulation of the receptors on lymphocytes. This results in the sequestration of lymphocytes in lymphoid tissues, thereby reducing their circulation in the central nervous system and peripheral blood . The compound also influences other molecular pathways, including the inhibition of histone deacetylases and activation of protein phosphatase 2A, contributing to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
- Fingolimod
- Siponimod
- Ozanimod
Activité Biologique
Mono-O-acetyl Fingolimod, a derivative of the immunomodulatory drug Fingolimod (FTY720), exhibits significant biological activity, particularly in the context of autoimmune diseases such as multiple sclerosis (MS). This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Overview of Fingolimod and Its Derivatives
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator that primarily acts by preventing the egress of lymphocytes from lymph nodes, thereby reducing their availability in the bloodstream and tissues. This mechanism is crucial for its therapeutic effects in relapsing-remitting multiple sclerosis (RRMS) and other autoimmune conditions. This compound is an acetylated form that may enhance certain biological activities compared to its parent compound.
This compound operates through several key mechanisms:
- S1P Receptor Modulation : Like Fingolimod, it interacts with S1P receptors, particularly S1PR1, leading to receptor internalization and modulation of downstream signaling pathways. This internalization is associated with reduced lymphocyte migration and altered immune responses .
- Histone Deacetylase Inhibition : Recent studies suggest that Fingolimod and its derivatives may inhibit histone deacetylases (HDACs), leading to increased histone acetylation and enhanced gene expression related to neuroprotection and inflammation . This mechanism may contribute to potential antidepressant effects observed in animal models.
- Neuroprotective Effects : There is evidence indicating that this compound may promote the production of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and function . This neuroprotective action could be beneficial in neurodegenerative diseases.
Case Studies
Safety Profile
The safety profile of this compound appears consistent with that of Fingolimod, which includes risks such as bradycardia, macular edema, and elevated liver enzymes . Long-term studies have indicated that while adverse events are common, they are generally manageable and do not lead to significant discontinuation rates among patients .
Comparative Efficacy Table
Parameter | Fingolimod (0.5 mg) | Placebo |
---|---|---|
Annualized Relapse Rate (ARR) | 0.18 | 0.40 |
Risk of Disability Progression | Hazard Ratio 0.70 | - |
New T2 Lesions (MRI) | 77%-82% reduction | 47% |
Patient Free from Disability | 33% | 13% |
Propriétés
Numéro CAS |
1807973-92-7 |
---|---|
Formule moléculaire |
C21H35NO3 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate |
InChI |
InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3 |
Clé InChI |
AAKYGVHJYMMHLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
Synonymes |
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-Acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.